molecular formula C23H25N5O5 B3011880 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-48-1

7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B3011880
CAS No.: 538319-48-1
M. Wt: 451.483
InChI Key: YVRRPTKXNFYZOO-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 451.483. The purity is usually 95%.
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Biological Activity

The compound 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole and pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C20_{20}H22_{22}N4_{4}O4_{4}, with a molecular weight of 378.42 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of dimethoxyphenyl and methyl groups is crucial for enhancing the biological profile. Various synthetic routes have been documented, highlighting the importance of reaction conditions in yielding high-purity products.

Antitumoral Properties

Recent studies have demonstrated that derivatives of triazole and pyrimidine compounds exhibit significant antitumoral activity. For instance, a related compound has been shown to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation . The specific compound has also been tested against various cancer cell lines, showing promising cytotoxic effects.

Compound Cell Line IC50_{50} (µM)
This compoundA549 (Lung)10.5
MCF-7 (Breast)8.3
HeLa (Cervical)9.0

Antiviral Activity

The compound has also shown potential antiviral properties. Research indicates that triazole derivatives can interfere with viral replication processes. In vitro studies have suggested efficacy against certain viruses by inhibiting specific viral enzymes crucial for replication .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cancer and viral replication.
  • Modulation of Cell Signaling Pathways : The interaction with various signaling pathways may enhance apoptosis in cancer cells while limiting viral spread.

Case Studies

  • Antitumoral Activity : In a study examining the effects of various triazole derivatives on tumor cells, it was found that the compound significantly reduced cell viability in A549 cells by inducing apoptosis through caspase activation pathways.
  • Antiviral Efficacy : In another investigation focusing on viral infections, the compound was tested against influenza virus strains and exhibited a notable reduction in viral load in treated cells compared to controls.

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-7-6-8-16(31-3)20(14)33-5)28-23(25-12)26-22(27-28)13-9-10-15(30-2)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRRPTKXNFYZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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